

spectral data (NMR, IR, MS) of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Difluoromethoxy)-1H-pyrazol-3-amine

Cat. No.: B1396146

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Difluoromethoxy)-1H-pyrazol-3-amine

Abstract

5-(Difluoromethoxy)-1H-pyrazol-3-amine (CAS No. 1160822-72-9) is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable moiety in modern pharmaceutical design. Accurate and comprehensive structural elucidation is paramount for ensuring the quality, reproducibility, and success of subsequent research and development efforts. This technical guide provides a detailed examination of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. We present not only the spectral data but also the underlying principles, detailed experimental protocols, and a rigorous interpretation of the results, establishing a self-validating system for compound characterization.

Introduction and Molecular Structure

5-(Difluoromethoxy)-1H-pyrazol-3-amine is a substituted pyrazole featuring a primary amine at the C3 position and a difluoromethoxy group at the C5 position. The pyrazole core is a privileged scaffold in drug design, and the difluoromethoxy group serves as a bioisostere for

hydroxyl or methoxy groups, often conferring improved metabolic stability and membrane permeability. Precise characterization is the bedrock of chemical synthesis and drug development, ensuring that the correct molecule is carried forward into complex biological assays and further synthetic steps. This guide details the orthogonal spectroscopic techniques that, when used in concert, provide unambiguous structural confirmation.

Physicochemical Properties

Property	Value	Reference
CAS Number	1160822-72-9	[1] [2] [3]
Molecular Formula	C ₄ H ₅ F ₂ N ₃ O	[1] [2] [3]
Molecular Weight	149.10 g/mol	[1] [3] [4]
IUPAC Name	5-(difluoromethoxy)-1H-pyrazol-3-amine	[2] [4]
SMILES	<chem>NC1=NNC(OC(F)F)=C1</chem>	[1] [2] [4]

Molecular Structure Diagram

Caption: Molecular structure of **5-(Difluoromethoxy)-1H-pyrazol-3-amine**.

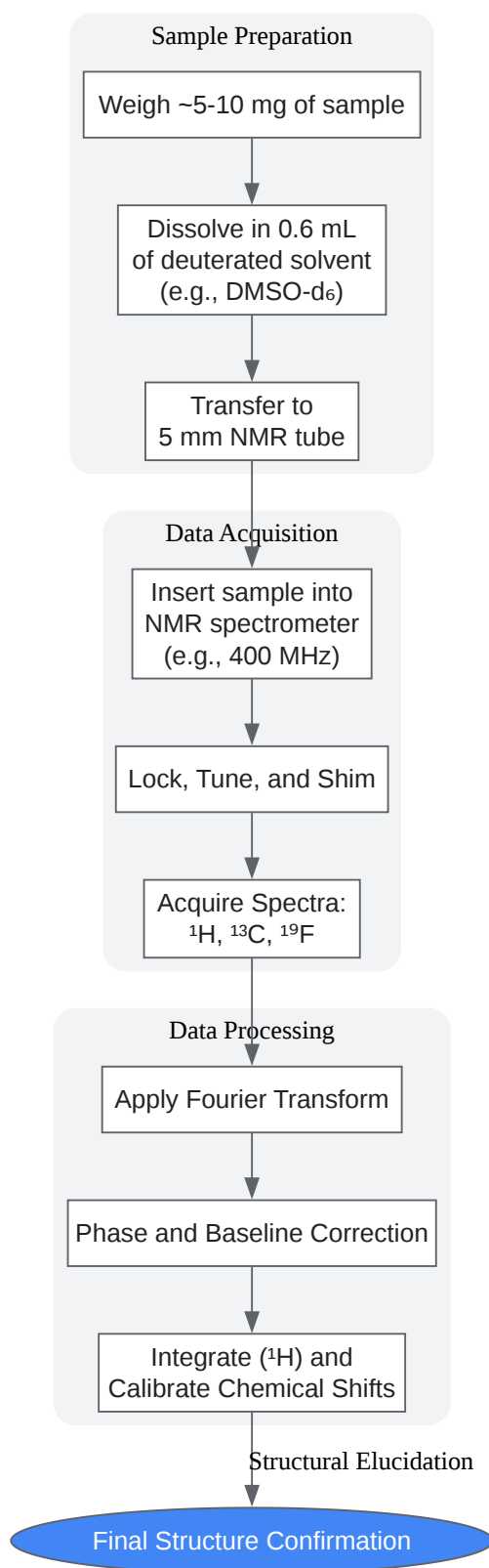
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-(difluoromethoxy)-1H-pyrazol-3-amine**, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure, connectivity, and the unique electronic environment introduced by the fluorine atoms.

General NMR Experimental Protocol

The following protocol is a validated, standard procedure for acquiring high-quality NMR data for this class of compounds.

Workflow for NMR Analysis



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-(difluoromethoxy)-1H-pyrazol-3-amine** in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.
 - **Expertise & Experience:** DMSO-d₆ is highly recommended as its polarity effectively dissolves the amine, and more importantly, it allows for the observation of exchangeable protons (NH and NH₂) which might be lost in D₂O or obscured by the solvent peak in methanol-d₄.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **Acquisition Parameters:**
 - ¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
 - ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate several thousand scans (e.g., 2048) for adequate sensitivity.
 - ¹⁹F NMR: Acquire with a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and 64-128 scans.
- **Processing:** Process the raw data (FID) with an exponential line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δF = 0 ppm) is typically used for referencing.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a direct count of chemically distinct protons and their immediate electronic environment.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~11.0	br s	-	1H	Pyrazole NH
~7.01	t	$^2J_{HF} = 74.0$	1H	OCHF ₂
~5.70	s	-	1H	Pyrazole C4-H
~5.15	br s	-	2H	NH ₂

- **Trustworthiness:** The presence of four distinct signals with the correct integration (1:1:1:2) is the first validation checkpoint. The broad singlets for NH and NH₂ are characteristic of exchangeable protons. Adding a drop of D₂O to the sample would cause these signals to disappear, confirming their assignment.
- **Expertise & Experience:** The most diagnostic signal is the triplet at ~7.01 ppm. This arises from the single proton of the difluoromethoxy group being coupled to the two adjacent, magnetically equivalent fluorine atoms, a classic n+1 rule application for heteronuclear coupling (where n=2 fluorines, hence a triplet). The large coupling constant (~74 Hz) is characteristic of a two-bond H-F interaction ($^2J_{HF}$). The pyrazole C4-H appears as a singlet, indicating minimal coupling to other protons.

¹⁹F NMR Spectral Interpretation

¹⁹F NMR is highly sensitive to the local electronic environment and is essential for confirming the presence and structure of the difluoromethoxy group.

Expected ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -82.0	d	$^2J_{HF} = 74.0$	OCHF ₂

- **Authoritative Grounding:** The chemical shift of difluoromethoxy groups typically falls in the -80 to -90 ppm range relative to CFCl₃[5]. The observed shift is consistent with this

expectation.

- **Expertise & Experience:** The spectrum should show a single signal, as the two fluorine atoms are chemically equivalent. This signal is split into a doublet because they are both coupled to the single proton on the same carbon. The coupling constant must match the one observed in the ^1H NMR spectrum, providing a crucial cross-validation of the OCHF_2 assignment.

^{13}C NMR Spectral Interpretation

The ^{13}C NMR spectrum reveals the carbon backbone of the molecule.

Expected ^{13}C NMR Data (in DMSO- d_6 , 101 MHz)

Chemical Shift (δ , ppm)	Multiplicity (in ^1H -coupled)	Coupling Constant (J, Hz)	Assignment
~155.0	s	-	C5-O
~152.0	s	-	C3-NH ₂
~111.5	t	$^1\text{JCF} = 238.0$	OCF ₂ H
~85.0	d	-	C4-H

- **Expertise & Experience:** The carbon of the difluoromethoxy group (OCF_2H) is the most notable signal. It appears as a triplet due to one-bond coupling to the two fluorine atoms (^1JCF), with a characteristically large coupling constant of ~238 Hz[6]. The other three carbon signals correspond to the pyrazole ring. Their chemical shifts are influenced by the attached heteroatoms and functional groups, consistent with values reported for similar pyrazole systems[7][8].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

IR Spectroscopy Experimental Protocol

- **Sample Preparation:** The spectrum can be acquired using a solid sample via an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Scan the sample from 4000 cm^{-1} to 400 cm^{-1} . Accumulate 16-32 scans at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

IR Spectral Interpretation

Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3450 - 3300	Medium, Sharp (two bands)	Asymmetric & Symmetric N-H Stretch	Primary Amine ($-\text{NH}_2$)
3250 - 3100	Medium, Broad	N-H Stretch	Pyrazole N-H
~2900	Weak	C-H Stretch	OCHF_2
1640 - 1600	Strong	N-H Scissoring (Bend)	Primary Amine ($-\text{NH}_2$)
1580 - 1450	Medium-Strong	C=C and C=N Stretch	Pyrazole Ring
1200 - 1000	Very Strong	C-F Stretch	Difluoromethoxy ($-\text{CF}_2$)
~1250	Strong	C-O Stretch	Aryl Ether ($\text{C}_5\text{-O}$)

- **Authoritative Grounding:** Primary amines are characterized by a pair of sharp bands in the 3400-3250 cm^{-1} region, corresponding to asymmetric and symmetric N-H stretching vibrations[9][10].
- **Expertise & Experience:** The most intense and structurally significant absorption, apart from the N-H stretches, will be the very strong and broad C-F stretching bands between 1200 and

1000 cm^{-1} . The presence of these powerful signals is a definitive indicator of a highly fluorinated group. The combination of the amine stretches, ring vibrations, and the C-F signals provides a robust fingerprint for the molecule[11].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.

Mass Spectrometry Experimental Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, with an electrospray ionization (ESI) source.
- **Acquisition:** Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that is ideal for preserving the molecular ion.
- **Data Analysis:** Determine the exact mass of the molecular ion ($[\text{M}+\text{H}]^+$) and compare it with the theoretical calculated mass.

MS Spectral Interpretation

Expected High-Resolution Mass Spectrometry Data

Ion	Theoretical m/z	Observed m/z	Assignment
$[\text{M}+\text{H}]^+$	150.0469	Within 5 ppm	Protonated Molecular Ion
$[\text{M}+\text{Na}]^+$	172.0289	Within 5 ppm	Sodium Adduct

- **Trustworthiness:** The cornerstone of MS analysis is the detection of the molecular ion. For **5-(difluoromethoxy)-1H-pyrazol-3-amine** ($\text{C}_4\text{H}_5\text{F}_2\text{N}_3\text{O}$), the theoretical exact mass of the protonated species $[\text{M}+\text{H}]^+$ is 150.0469. An observed mass within 5 ppm of this value provides extremely high confidence in the elemental composition of the molecule.

- Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Likely fragments would include the loss of the difluoromethoxy group (-OCHF₂) or other characteristic cleavages of the pyrazole ring, providing further structural evidence.

Integrated Analysis and Conclusion

The true power of spectroscopic characterization lies in the integration of orthogonal data streams into a single, coherent structural proof.

- Mass Spectrometry establishes the correct elemental formula (C₄H₅F₂N₃O).
- IR Spectroscopy confirms the presence of key functional groups: a primary amine (-NH₂), a pyrazole N-H, and a C-F group.
- NMR Spectroscopy puts the pieces together:
 - ¹³C NMR confirms the presence of 4 distinct carbon atoms, including a CF₂ carbon.
 - ¹H and ¹⁹F NMR define the OCHF₂ group through their mutual coupling (triplet in ¹H, doublet in ¹⁹F) and characteristic coupling constant (²JHF ≈ 74 Hz).
 - ¹H NMR confirms the presence of the pyrazole C4-H, the amine protons, and the pyrazole N-H, with correct integrations.

Together, these datasets leave no ambiguity as to the identity and structure of **5-(difluoromethoxy)-1H-pyrazol-3-amine**. This rigorous, multi-faceted approach represents a self-validating system that ensures the scientific integrity of any research or development program utilizing this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrazol-3-amine, 5-(difluoromethoxy)-(1160822-72-9) 1H NMR spectrum [chemicalbook.com]
- 2. 5-(Difluoromethoxy)-1H-pyrazol-3-amine 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1160822-72-9 | 5-(Difluoromethoxy)-1H-pyrazol-3-amine - AiFChem [aifchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [spectral data (NMR, IR, MS) of 5-(Difluoromethoxy)-1H-pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1396146#spectral-data-nmr-ir-ms-of-5-difluoromethoxy-1h-pyrazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com